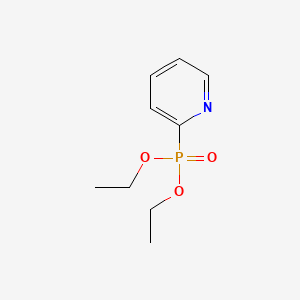
Diethyl 2-pyridylphosphonate
描述
Diethyl 2-pyridylphosphonate is an organophosphorus compound characterized by the presence of a pyridyl group attached to a phosphonate moiety. This compound has garnered significant interest due to its versatile applications in organic synthesis, particularly as a catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Diethyl 2-pyridylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-pyridylphosphonic dichloride with ethanol under basic conditions. The reaction typically proceeds as follows: [ \text{2-Pyridylphosphonic dichloride} + \text{Ethanol} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions: Diethyl 2-pyridylphosphonate is known to undergo various chemical reactions, including:
Hydrosilylation: It acts as a catalyst in the hydrosilylation of aldehydes, where it facilitates the addition of a hydrosilane to an aldehyde to form a silyl ether.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrosilylation: Common reagents include hydrosilanes such as trichlorosilane (HSiCl3) and aldehydes.
Substitution Reactions: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products:
Hydrosilylation: The major product is a silyl ether.
Substitution Reactions: The major products are substituted phosphonates, where the pyridyl group is replaced by the nucleophile.
科学研究应用
Diethyl 2-pyridylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrosilylation and substitution reactions.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with biological targets.
作用机制
The mechanism of action of diethyl 2-pyridylphosphonate involves its role as a bidentate Lewis base catalyst. It activates hydrosilanes by coordinating to the silicon atom, thereby facilitating the transfer of the hydride to the substrate. This activation is crucial for the hydrosilylation of aldehydes and other related reactions .
相似化合物的比较
- 2-Pyridylthiophosphonate
- 3-Pyridylphosphonate
- 4-Pyridylphosphonate
- Phenylphosphonate
Comparison: Diethyl 2-pyridylphosphonate is unique due to its high catalytic activity and selectivity in hydrosilylation
属性
分子式 |
C9H14NO3P |
|---|---|
分子量 |
215.19 g/mol |
IUPAC 名称 |
2-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 |
InChI 键 |
ANRDLKWBUFTLIB-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CC=CC=N1)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














